molecular formula C18H18O6 B10838061 2,6-Bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane

2,6-Bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane

Cat. No.: B10838061
M. Wt: 330.3 g/mol
InChI Key: OQSOTSIYXPYTRE-UHFFFAOYSA-N
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Description

2,6-Bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[330]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane typically involves the use of intramolecular Diels-Alder reactions. These reactions are crucial for constructing the bicyclic skeleton of the compound. For instance, a 5-vinyl-1,3-cyclohexadiene can undergo an intramolecular Diels-Alder reaction to form the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of high-pressure reactors and catalytic systems, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted derivatives from electrophilic substitution.

Scientific Research Applications

2,6-Bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2,6-Bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, often participating in hydrogen bonding and redox reactions. The bicyclic structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane
  • Bicyclo[3.3.1]nonane derivatives

Uniqueness

2,6-Bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane is unique due to its specific arrangement of hydroxyl groups and the bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

4-[3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol

InChI

InChI=1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2

InChI Key

OQSOTSIYXPYTRE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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